h-NTPDase-IN-1

h-NTPDase3 selectivity isoform-specific inhibition purinergic signaling

h-NTPDase-IN-1 (Compound 3i) is a sulfamoyl-benzamide derivative that selectively inhibits human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), specifically targeting h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 μM). NTPDases are ectoenzymes that regulate extracellular nucleotide levels by hydrolyzing ATP and ADP to AMP, thereby modulating purinergic signaling involved in thrombosis, inflammation, diabetes, and cancer progression.

Molecular Formula C17H16BrClN2O4S
Molecular Weight 459.7 g/mol
Cat. No. B12387617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-NTPDase-IN-1
Molecular FormulaC17H16BrClN2O4S
Molecular Weight459.7 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2
InChIKeyCJXXYQHYKQSSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





h-NTPDase-IN-1: Potent h-NTPDase1 and h-NTPDase3 Inhibitor for Thrombosis and Cancer Research Applications


h-NTPDase-IN-1 (Compound 3i) is a sulfamoyl-benzamide derivative that selectively inhibits human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), specifically targeting h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 μM) [1]. NTPDases are ectoenzymes that regulate extracellular nucleotide levels by hydrolyzing ATP and ADP to AMP, thereby modulating purinergic signaling involved in thrombosis, inflammation, diabetes, and cancer progression [1]. As a non-nucleotide small-molecule inhibitor, h-NTPDase-IN-1 offers researchers a distinct chemical scaffold for interrogating h-NTPDase1- and h-NTPDase3-mediated pathways .

h-NTPDase-IN-1 Substitution Risk: Why NTPDase Inhibitor Selection Cannot Be Interchanged


NTPDase inhibitors exhibit markedly divergent isoform selectivity profiles and inhibition mechanisms that preclude generic substitution [1]. h-NTPDase-IN-1 selectively inhibits h-NTPDase1 and h-NTPDase3 with a 4-fold preference for h-NTPDase3 over h-NTPDase1, whereas the structurally distinct thiadiazole amide series compound NTPDase-IN-1 shows negligible activity against h-NTPDase3 (IC50 > 100 μM) while potently inhibiting h-NTPDase1, -2, and -8 [1]. The pan-inhibitor h-NTPDase-IN-2 exhibits an entirely different fingerprint (h-NTPDase1 IC50 = 0.35 μM; h-NTPDase3 IC50 = 37.73 μM), while h-NTPDase-IN-3 displays minimal h-NTPDase1 activity (IC50 = 34.13 μM) . Substituting any of these compounds without verifying isoform-specific activity data will yield fundamentally different experimental outcomes and confound mechanistic interpretation [1].

h-NTPDase-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparison Data


h-NTPDase-IN-1 Selectivity: 4-Fold Preference for h-NTPDase3 Over h-NTPDase1 Versus Comparator h-NTPDase-IN-2's 108-Fold Reverse Bias

h-NTPDase-IN-1 exhibits a unique isoform selectivity fingerprint characterized by a 4-fold preference for h-NTPDase3 (IC50 = 0.72 μM) over h-NTPDase1 (IC50 = 2.88 μM) [1]. In contrast, the pan-inhibitor h-NTPDase-IN-2 (Compound 3l) displays a 108-fold reverse selectivity bias, inhibiting h-NTPDase1 (IC50 = 0.35 μM) with substantially higher potency than h-NTPDase3 (IC50 = 37.73 μM) . This inverted selectivity profile between structurally related sulfamoyl-benzamide derivatives means that h-NTPDase-IN-1 is the appropriate tool compound for experiments requiring preferential h-NTPDase3 inhibition, whereas h-NTPDase-IN-2 would confound such studies [1].

h-NTPDase3 selectivity isoform-specific inhibition purinergic signaling

h-NTPDase-IN-1 Versus NTPDase-IN-1: 139-Fold Differential h-NTPDase3 Inhibitory Activity Defines Functional Utility

h-NTPDase-IN-1 (Compound 3i) potently inhibits h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM, whereas the thiadiazole amide derivative NTPDase-IN-1 (Compound 5a) is essentially inactive against h-NTPDase3 (IC50 > 100 μM) [1]. This 139-fold difference in h-NTPDase3 inhibitory activity represents the most functionally significant distinction between these two commonly cross-referenced NTPDase inhibitors. For h-NTPDase1, the relationship is reversed: NTPDase-IN-1 exhibits 58-fold greater potency (IC50 = 0.05 μM) than h-NTPDase-IN-1 (IC50 = 2.88 μM) [1]. Consequently, experiments designed to assess h-NTPDase3's role in insulin secretion, thrombosis, or tumor microenvironment modulation cannot substitute NTPDase-IN-1 for h-NTPDase-IN-1 without losing all h-NTPDase3-related signal [1].

h-NTPDase3 inhibition isozyme selectivity cancer immunotherapy

Sulfamoyl-Benzamide Scaffold Differentiation: h-NTPDase-IN-1 as a Structurally Distinct Alternative to Thiadiazole Amide NTPDase Inhibitors

h-NTPDase-IN-1 (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) is built upon a sulfamoyl-benzamide core scaffold, whereas NTPDase-IN-1 (2-(4-isobutylphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)propanamide) belongs to the thiadiazole amide chemical class [1]. This structural divergence yields fundamentally different physicochemical properties: h-NTPDase-IN-1 (C17H16BrClN2O4S, MW = 459.7 g/mol) contains bromine and chlorine substituents conferring distinct solubility and membrane permeability characteristics compared to NTPDase-IN-1 (C18H25N3OS2, MW = 363.54 g/mol) . The sulfamoyl-benzamide scaffold of h-NTPDase-IN-1 also distinguishes it from nucleotide analog inhibitors like ARL67156, which acts via competitive substrate-mimetic mechanisms and exhibits broader off-target activity against CD73 [2].

chemical scaffold diversity non-nucleotide inhibitor sulfamoyl-benzamide

h-NTPDase-IN-1 Inhibition Mechanism: Sulfamoyl-Benzamide Derivatives Lack Reported Non-Competitive Kinetics Characterization

The inhibition mechanism of h-NTPDase-IN-1 has not been characterized as either competitive or non-competitive in the primary publication, whereas NTPDase-IN-1 is explicitly documented as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2 with a Km value of 21 μM for h-NTPDase-1 . ARL67156, the reference nucleotide analog NTPDase inhibitor, acts via a competitive mechanism as a substrate mimetic [1]. The absence of published kinetic mechanism data for h-NTPDase-IN-1 represents a critical knowledge gap that limits its utility in detailed enzymology studies but does not preclude its application in cellular and in vivo phenotypic assays where isoform selectivity is the primary experimental consideration [2].

inhibition mechanism enzyme kinetics mode of action

h-NTPDase-IN-1 Optimal Research Applications Based on Verified Differentiation Evidence


h-NTPDase3-Dependent Insulin Secretion Studies

h-NTPDase-IN-1 is the optimal tool compound for investigating h-NTPDase3's role in pancreatic beta-cell insulin secretion. With an IC50 of 0.72 ± 0.11 μM against h-NTPDase3 and a 4-fold selectivity over h-NTPDase1, this compound enables isoform-specific interrogation of NTPDase3-mediated purinergic signaling in isolated islet preparations [1]. NTPDase-IN-1 is unsuitable for this application due to its lack of h-NTPDase3 activity (IC50 > 100 μM) .

Dual h-NTPDase1/h-NTPDase3 Inhibition in Thrombosis and Platelet Activation Models

h-NTPDase-IN-1 is appropriate for ex vivo and in vitro thrombosis models where simultaneous inhibition of both h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 μM) is required to modulate extracellular ATP/ADP hydrolysis on vascular endothelial cells and platelets [1]. This dual inhibition profile differs from the h-NTPDase1-dominant profile of h-NTPDase-IN-2 (IC50 = 0.35 μM) and the h-NTPDase2/8 selectivity of NTPDase-IN-2 (h-NTPDase2 IC50 = 0.04 μM) .

Sulfamoyl-Benzamide Scaffold SAR and Medicinal Chemistry Optimization Campaigns

h-NTPDase-IN-1 serves as a validated lead structure for sulfamoyl-benzamide-based h-NTPDase inhibitor optimization programs. Its well-characterized synthetic route and substitution pattern (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) provide a foundation for systematic SAR exploration of the sulfamoyl and benzamide moieties [1]. This scaffold is chemically distinct from the thiadiazole amide series (e.g., NTPDase-IN-1) and nucleotide analog series (e.g., ARL67156), offering orthogonal intellectual property and pharmacological property space [2].

Cancer Immunology Studies Targeting CD39 (h-NTPDase1) with Reduced h-NTPDase2 Off-Target Activity

For cancer immunology applications where CD39 (h-NTPDase1) inhibition is desired with minimal h-NTPDase2 perturbation, h-NTPDase-IN-1 offers a favorable profile. Its h-NTPDase1 IC50 of 2.88 μM combined with reported lower activity against h-NTPDase2 provides an alternative to the potent h-NTPDase1/h-NTPDase2 dual inhibitor NTPDase-IN-1 (h-NTPDase1 IC50 = 0.05 μM; h-NTPDase2 IC50 = 0.23 μM) [1]. This reduced h-NTPDase2 activity is advantageous when seeking to attribute phenotypic effects specifically to CD39 blockade rather than combined CD39/NTPDase2 inhibition [1].

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